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molecular formula C6H6N4S B8312735 8-methylimidazo[1,5-d]-as-triazine-4(3H)-thione

8-methylimidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8312735
M. Wt: 166.21 g/mol
InChI Key: MTVARWNWRVCNNE-UHFFFAOYSA-N
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Patent
US04107308

Procedure details

A 1.66 gm. portion of 8-methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione is added to a solution of 0.23 gm. of sodium in 10 ml. of methanol. A 0.75 ml. portion of methyl iodide is added, the mixture is allowed to stand for 30 minutes and then evaporated to dryness. The product is chromatographed on a silica gel column. The appropriate fractions are recrystallized from acetone giving the desired product, m.p. 128°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]2[C:10]=1[CH:9]=[N:8][NH:7][C:6]2=[S:11].[Na].[CH3:13]I>CO>[CH3:1][C:2]1[N:3]=[CH:4][N:5]2[C:10]=1[CH:9]=[N:8][N:7]=[C:6]2[S:11][CH3:13] |^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CN2C(NN=CC21)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on a silica gel column
CUSTOM
Type
CUSTOM
Details
The appropriate fractions are recrystallized from acetone giving the desired product, m.p. 128°-129° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1N=CN2C(=NN=CC21)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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